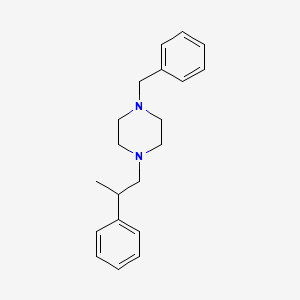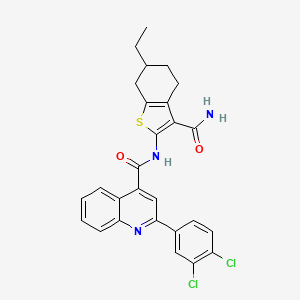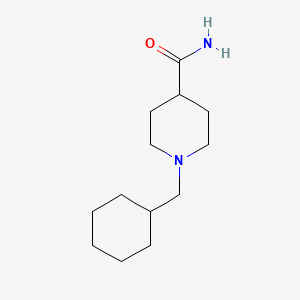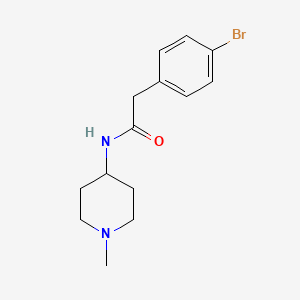![molecular formula C32H20N2O10 B5028815 3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B5028815.png)
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound characterized by its multiple carboxylic acid groups and isoindoline structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride derivatives with appropriate amines, followed by esterification and subsequent hydrolysis to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and metal-organic frameworks (MOFs)
Mécanisme D'action
The mechanism of action of 3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the isoindoline structures may interact with cellular membranes, affecting their integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triscarboxyphenylethynylbenzene: Similar in having multiple carboxylic acid groups and aromatic structures.
1,3,5-Tris(4-carboxyphenyl)benzene: Another compound with multiple carboxylic acid groups, used in similar applications.
Uniqueness
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to its specific arrangement of isoindoline and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
3-[5-[2-[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O10/c35-27-23-9-7-21(15-25(23)29(37)33(27)19-5-1-3-17(13-19)31(39)40)43-11-12-44-22-8-10-24-26(16-22)30(38)34(28(24)36)20-6-2-4-18(14-20)32(41)42/h1-10,13-16H,11-12H2,(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYOTLSCCIZAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate](/img/structure/B5028733.png)

![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5028749.png)

![N-{4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B5028771.png)

![2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5028792.png)

![2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5028822.png)
![N-(4-{[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5028824.png)
![4-(2-Chlorophenyl)-6-methoxy-8-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B5028834.png)
![ETHYL 3-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5028835.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-tert-butylacetamide](/img/structure/B5028841.png)

